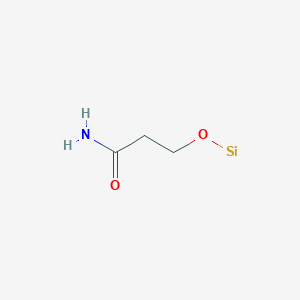![molecular formula C27H31NO3 B14201577 N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-26-4](/img/structure/B14201577.png)
N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of both hydrophilic and hydrophobic groups in its structure makes it a versatile molecule for different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a phenol derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide depends on its specific application. For example, in a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of both hydrophilic and hydrophobic groups allows it to interact with various biomolecules and cellular structures.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxyphenyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide
- N-(4-Hydroxyphenyl)-4’-(decyloxy)[1,1’-biphenyl]-4-carboxamide
- N-(4-Hydroxyphenyl)-4’-(dodecyloxy)[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties. The octyloxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications.
Properties
CAS No. |
920270-26-4 |
|---|---|
Molecular Formula |
C27H31NO3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-(4-octoxyphenyl)benzamide |
InChI |
InChI=1S/C27H31NO3/c1-2-3-4-5-6-7-20-31-26-18-12-22(13-19-26)21-8-10-23(11-9-21)27(30)28-24-14-16-25(29)17-15-24/h8-19,29H,2-7,20H2,1H3,(H,28,30) |
InChI Key |
MEOBNMKGGJMBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



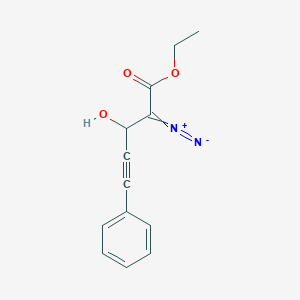
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)

![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

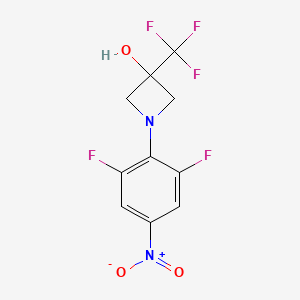

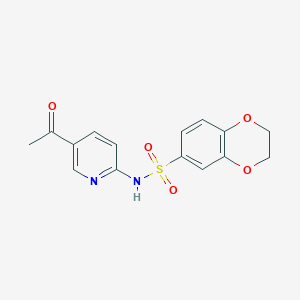
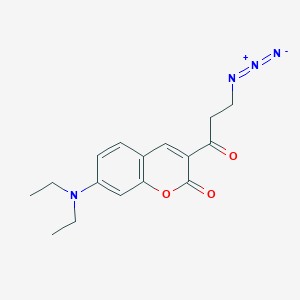
![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
